

# Certificate of Analysis: A Technical Guide for Histamine-13C5 Internal Standard

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## Compound of Interest

Compound Name: Histamine-13C5

Cat. No.: B15613748

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the quality and specifications of **Histamine-13C5**, a critical internal standard for the accurate quantification of histamine in various biological matrices. The information presented here is based on a representative Certificate of Analysis for a stable isotope-labeled histamine standard, providing researchers with the necessary details for method development, validation, and routine sample analysis.

While a specific Certificate of Analysis for **Histamine-13C5** was not publicly available, this guide utilizes data from a Certificate of Investigation for Histamine-d4, a closely related and commonly used stable isotope-labeled internal standard for histamine analysis. The principles and data presented are representative of the quality control and characterization expected for such a standard.

## Quantitative Data Summary

The following tables summarize the key quantitative data for a representative stable isotope-labeled histamine internal standard.

Table 1: Identity and Purity

Test	Specification	Result
Product Name	Histamine-d4 dihydrochloride	Conforms
CAS Number	344299-48-5	Conforms
Molecular Formula	C5H5D4N3 · 2HCl	Conforms
Molecular Weight	188.09 g/mol	Conforms
Purity (by HPLC)	≥ 98.0%	99.5%
Appearance	White to off-white solid	Conforms

Table 2: Isotopic Purity and Enrichment

Test	Specification	Result
Isotopic Purity (d4)	≥ 99%	99.6%
Isotopic Enrichment	≥ 98 atom % D	99.2 atom % D

Table 3: Analytical Methods and Results

Analytical Method	Purpose	Result
<sup>1</sup> H-NMR Spectroscopy	Structural Confirmation	Consistent with the structure of Histamine-d4
Mass Spectrometry	Molecular Weight and Isotopic Distribution Confirmation	Conforms to the expected mass and isotopic pattern
HPLC-UV	Chemical Purity Assessment	99.5%

## Experimental Protocols

Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below.

## High-Performance Liquid Chromatography (HPLC) for Chemical Purity

- Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a diode array detector (DAD).
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5  $\mu$ m).
- Mobile Phase: A gradient of Mobile Phase A (0.1% trifluoroacetic acid in water) and Mobile Phase B (0.1% trifluoroacetic acid in acetonitrile).
- Gradient Program:
  - 0-5 min: 5% B
  - 5-20 min: 5% to 95% B
  - 20-25 min: 95% B
  - 25-26 min: 95% to 5% B
  - 26-30 min: 5% B
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 210 nm.
- Injection Volume: 10  $\mu$ L.
- Sample Preparation: The standard is accurately weighed and dissolved in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

## Mass Spectrometry (MS) for Identity and Isotopic Purity

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

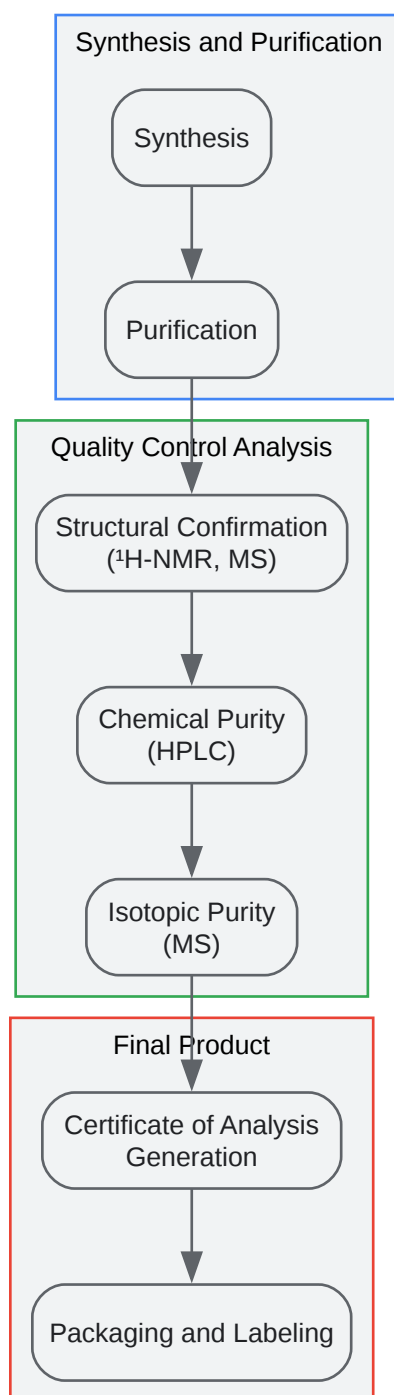
- Ionization Mode: Positive ESI.
- Scan Range:  $m/z$  50-500.
- Source Parameters: Optimized for the specific instrument, typically including a capillary voltage of 3.5 kV, a source temperature of 120 °C, and a desolvation gas flow of 600 L/hr.
- Data Analysis: The acquired mass spectrum is analyzed to confirm the molecular weight of the deuterated histamine and to determine the isotopic distribution, from which the isotopic purity and enrichment are calculated.

## **$^1\text{H}$ -NMR Spectroscopy for Structural Confirmation**

- Instrumentation: A 400 MHz or higher field Nuclear Magnetic Resonance (NMR) spectrometer.
- Solvent: Deuterium oxide ( $\text{D}_2\text{O}$ ).
- Sample Concentration: Approximately 5-10 mg of the standard is dissolved in 0.7 mL of  $\text{D}_2\text{O}$ .
- Acquisition Parameters: Standard proton NMR acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.
- Data Analysis: The resulting spectrum is analyzed for chemical shifts, coupling constants, and integration values to confirm that the structure is consistent with that of histamine. The absence of significant signals corresponding to the deuterated positions confirms the high level of isotopic labeling.

## **Visualizations**

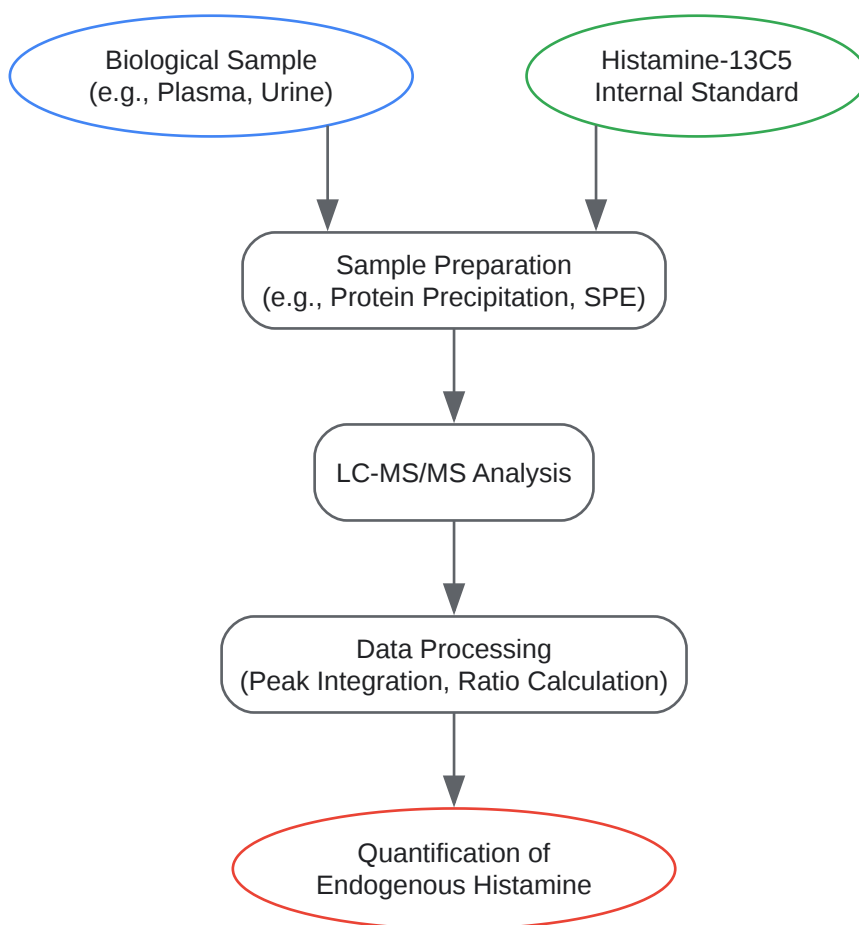
### **Quality Control Workflow for Internal Standard**



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Caption: Workflow for the quality control of a stable isotope-labeled internal standard.

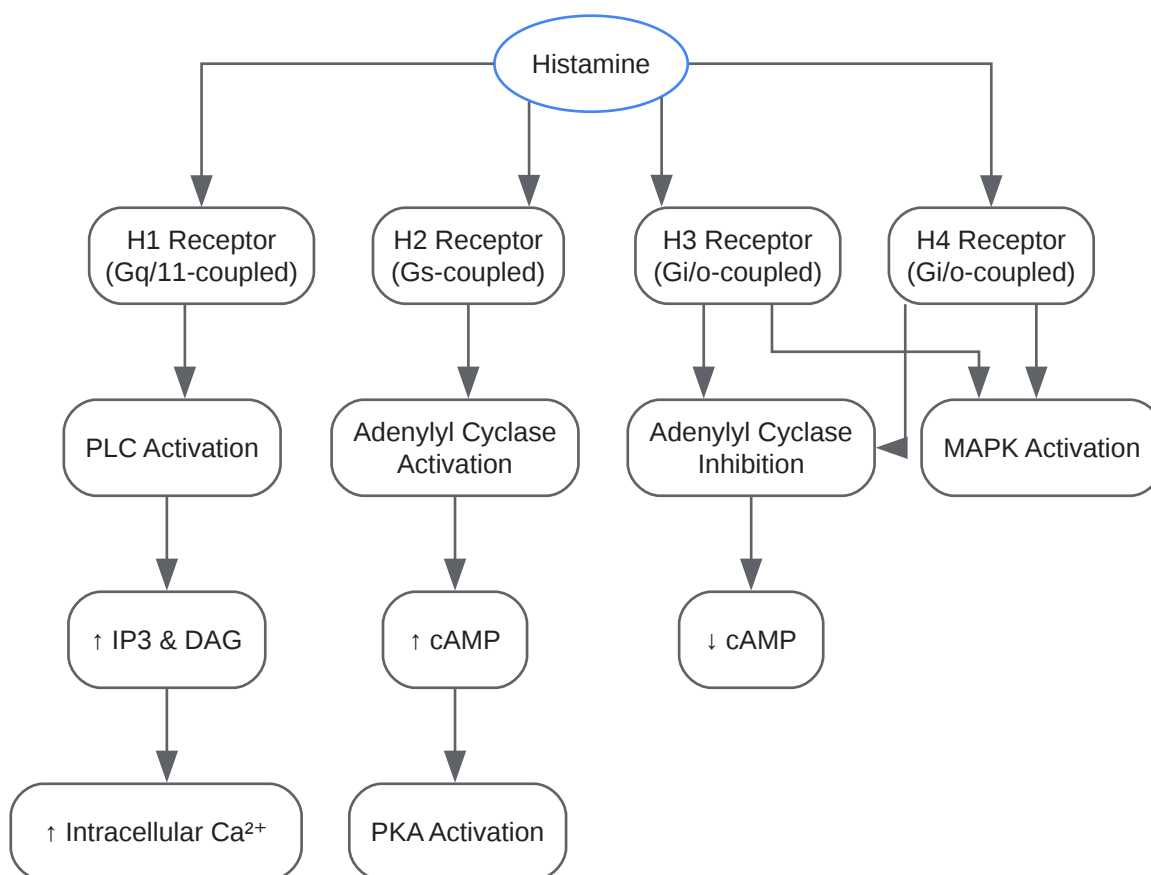
## Use of Internal Standard in a Bioanalytical Method



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Caption: General workflow for the use of an internal standard in a bioanalytical method.

## Histamine Signaling Pathway



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Caption: Simplified overview of the major histamine receptor signaling pathways.

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